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Abstract
5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative of significant interest

in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the

presence of electron-withdrawing bromine atoms and an electron-donating methoxy group,

imparts unique electronic and chemical properties. This technical guide provides a

comprehensive overview of the theoretical and experimental studies on 5,7-Dibromo-8-
methoxyquinoline. It is designed to serve as a core resource for researchers engaged in the

study and application of this compound, with a focus on its molecular properties, synthesis, and

potential as a pharmacophore. This document summarizes key quantitative data, details

experimental protocols, and presents visual diagrams of relevant workflows and biological

pathways to facilitate a deeper understanding of this versatile molecule.

Molecular Structure and Physicochemical
Properties
5,7-Dibromo-8-methoxyquinoline is a solid, highly purified compound with the molecular

formula C₁₀H₇Br₂NO and a molecular weight of 316.98 g/mol .[1] Its structure is characterized

by a quinoline core, with bromine atoms substituted at the 5 and 7 positions and a methoxy

group at the 8 position.
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Crystallographic Data
The three-dimensional structure of 5,7-Dibromo-8-methoxyquinoline has been elucidated by

X-ray crystallography.[2][3][4] The molecule crystallizes in a monoclinic system. The quinoline

ring system is nearly planar, and the methoxy group's carbon atom deviates slightly from this

plane.[2][3][4] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming infinite

chains, and aromatic π–π stacking interactions.[2][3][4]

Table 1: Crystallographic and Structural Data for 5,7-Dibromo-8-methoxyquinoline

Parameter Value Reference

Molecular Formula C₁₀H₇Br₂NO [1]

Molecular Weight 316.98 g/mol [1]

Crystal System Monoclinic [3]

Space Group P2₁/c [3]

a (Å) 16.158 (3) [3]

b (Å) 3.9960 (6) [3]

c (Å) 17.551 (3) [3]

β (°) 115.316 (5) [3]

Volume (Å³) 1024.4 (3) [3]

Z 4 [3]

Br—C Bond Lengths (Å) 1.889 (3), 1.901 (3) [2][4]

C—H⋯O Hydrogen Bonds Present [2][3][4]

π–π Stacking Distance (Å) 3.7659 (19) [2][3][4]

Theoretical and Computational Studies
While direct and extensive theoretical studies on 5,7-Dibromo-8-methoxyquinoline are not

widely published, its electronic structure, reactivity, and spectroscopic properties can be reliably

predicted using computational methods like Density Functional Theory (DFT). Such studies on
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the closely related 5,7-dibromo-8-hydroxyquinoline and other quinoline derivatives provide a

strong basis for understanding the theoretical aspects of the title compound.[5]

Quantum Chemical Calculations: A Methodological
Overview
A typical theoretical investigation of 5,7-Dibromo-8-methoxyquinoline would involve the

following computational workflow:

Computational Workflow for Theoretical Analysis

1. Molecular Geometry Optimization
(DFT: B3LYP/6-31G*)

2. Vibrational Frequency Analysis
(Calculation of IR/Raman Spectra)

Confirmation of
stable geometry

3. Electronic Structure Analysis
(HOMO-LUMO, MEP)

Optimized structure

5. Molecular Docking Simulations
(Binding to Biological Targets)

Ligand preparation

4. Calculation of Reactivity Descriptors
(Hardness, Electrophilicity)

Orbital energies

Click to download full resolution via product page

A generalized workflow for the theoretical analysis of 5,7-Dibromo-8-methoxyquinoline.

Molecular Orbitals and Reactivity
The electronic properties of 5,7-Dibromo-8-methoxyquinoline are governed by its frontier

molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial

indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests

higher reactivity.
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From these orbital energies, global reactivity descriptors such as chemical hardness (η),

chemical potential (μ), and the global electrophilicity index (ω) can be calculated. These

descriptors provide quantitative insights into the molecule's reactivity.

Table 2: Predicted Molecular Properties and Reactivity Descriptors

Property Description
Predicted Trend for 5,7-
Dibromo-8-
methoxyquinoline

HOMO-LUMO Energy Gap
Indicates chemical reactivity

and stability.

Expected to be moderately

low, suggesting potential for

biological activity.

Chemical Hardness (η)
Resistance to change in

electron distribution.

Moderate hardness is

anticipated.

Electrophilicity Index (ω) Propensity to accept electrons.

Expected to be a good

electrophile due to the

electron-withdrawing bromine

atoms.

Molecular Electrostatic

Potential (MEP)

Visualizes charge distribution

and reactive sites.

Negative potential (red)

expected around the nitrogen

and oxygen atoms

(nucleophilic sites), and

positive potential (blue) around

the hydrogen atoms.

Experimental Protocols
Synthesis of 5,7-Dibromo-8-methoxyquinoline
5,7-Dibromo-8-methoxyquinoline can be synthesized in high yield from 5,7-dibromoquinolin-

8-ol.[2][4]

Protocol:
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Preparation of the reaction mixture: To a solution of sodium hydroxide (132 mg, 3.3 mmol) in

100 ml of distilled water, add 5,7-dibromoquinolin-8-ol (1.0 g, 3.3 mmol).

Methylation: Cool the mixture to 263 K (-10 °C) and add dimethyl sulfate (Me₂SO₄; 416 mg,

3.3 mmol) dropwise over 1 hour with continuous stirring.

Heating: Heat the reaction mixture to 343–353 K (70-80 °C) for 1 hour. The completion of the

reaction is indicated by a color change, which typically takes about 2 hours.

Extraction: After the reaction is complete, dissolve the solid residue in 50 ml of chloroform

(CHCl₃).

Washing: Wash the organic layer successively with a 10% aqueous solution of sodium

carbonate (Na₂CO₃; 2 x 15 ml) and a 10% aqueous solution of sodium hydroxide (NaOH; 2 x

15 ml).

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and

then remove the solvent under vacuum.

Purification: Purify the crude product by passing it through a short alumina column, eluting

with a 1:6 mixture of ethyl acetate and hexane. This yields the final product as colorless

needles.

Spectroscopic Characterization
The structure of the synthesized 5,7-Dibromo-8-methoxyquinoline can be confirmed using

various spectroscopic techniques.[2]

¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.00 (dd, 1H, H-2), 8.52 (dd, 1H, H-4), 8.02 (s, 1H, H-6),

7.58 (dd, 1H, H-3), 4.19 (s, 3H, OCH₃).[2]

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3,

116.5, 62.1 (OCH₃).[2]

IR (cm⁻¹): 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086.[2]

Biological Activity and Potential Applications
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Quinoline derivatives are known for their broad spectrum of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties. Brominated quinolines, in particular,

have shown significant potential as anticancer agents.

Anticancer Activity and Topoisomerase Inhibition
While specific anticancer data for 5,7-Dibromo-8-methoxyquinoline is limited, its close

analog, 5,7-dibromo-8-hydroxyquinoline, and other brominated quinolines have demonstrated

potent inhibitory effects against various cancer cell lines.[6] A key mechanism of action for

many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes that are

crucial for DNA replication and repair in cancer cells.[6][7][8]

Potential Anticancer Mechanism of Action

5,7-Dibromo-8-methoxyquinoline

Inhibition of Topoisomerase I/II

DNA Damage
(Strand Breaks)

Cell Cycle Arrest Induction of Apoptosis

Inhibition of Cancer
Cell Proliferation

Click to download full resolution via product page
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A simplified diagram of a potential signaling pathway for the anticancer activity of 5,7-Dibromo-
8-methoxyquinoline.

Molecular Docking and Drug Development
Molecular docking is a computational technique used to predict the binding orientation and

affinity of a small molecule to a biological target.[9][10] In the context of drug development,

docking studies can be employed to investigate the interaction of 5,7-Dibromo-8-
methoxyquinoline with the active site of enzymes like topoisomerase, providing insights into

its inhibitory mechanism at the molecular level. This information is invaluable for the rational

design of more potent and selective quinoline-based anticancer drugs.

Conclusion
5,7-Dibromo-8-methoxyquinoline is a compound with significant potential, underpinned by its

unique structural and electronic features. This technical guide has provided a comprehensive

overview of its theoretical and experimental aspects, from its molecular structure and synthesis

to its potential biological applications. The integration of computational and experimental

approaches will be crucial for fully harnessing the therapeutic and material science applications

of this promising molecule. Further research, particularly in the areas of detailed theoretical

modeling and extensive biological evaluation, is warranted to explore its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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